

physical properties of ethyl 3-(1H-benzimidazol-2-yl)propanoate (solubility, melting point)

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Compound of Interest

Compound Name: ethyl 3-(1H-benzimidazol-2-yl)propanoate

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Physical Properties of Ethyl 3-(1H-benzimidazol-2-yl)propanoate: A Technical Overview

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This technical guide provides a detailed analysis of the physical properties, specifically the melting point and solubility, of **ethyl 3-(1H-benzimidazol-2-yl)propanoate**. While direct experimental data for this specific compound is not readily available in published literature, this document offers a comprehensive overview based on the established properties of the parent benzimidazole molecule and structurally related compounds. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Executive Summary

Ethyl 3-(1H-benzimidazol-2-yl)propanoate is a derivative of benzimidazole, a heterocyclic aromatic organic compound. The introduction of an ethyl propanoate substituent at the 2-position of the benzimidazole ring is expected to significantly influence its physical characteristics. This guide synthesizes available data on related compounds to project the likely properties of the title compound and outlines standard experimental protocols for their determination.

Estimated Physical Properties

Direct experimental values for the melting point and solubility of **ethyl 3-(1H-benzimidazol-2-yl)propanoate** (CAS No. 6315-23-7) are not found in the surveyed scientific literature.

However, by examining the parent benzimidazole and related substituted derivatives, we can infer the following characteristics.

Table 1: Comparison of Physical Properties

Compound	Molecular Formula	Molecular Weight (g/mol)	Melting Point (°C)	Solubility
Benzimidazole (Parent Compound)	C ₇ H ₆ N ₂	118.14	170.5[1][2]	Sparingly soluble in cold water; more soluble in hot water; freely soluble in alcohol; practically insoluble in benzene and petroleum ether. [1][2]
Ethyl 3-(1H-benzimidazol-2-yl)propanoate	C ₁₂ H ₁₄ N ₂ O ₂	218.25	Estimated to be lower than benzimidazole, likely in the range of 100-150 °C.	Expected to have low solubility in water and good solubility in organic solvents like ethanol, ethyl acetate, and dichloromethane.

The presence of the ethyl propanoate group is likely to decrease the melting point compared to the parent benzimidazole. This is because the substituent group can disrupt the strong intermolecular hydrogen bonding present in solid benzimidazole. Conversely, the ester functionality is expected to increase the compound's solubility in organic solvents. The addition

of substituents to the benzimidazole ring is known to significantly impact properties such as melting point and solubility in organic and polar solvents.^[3]

Experimental Protocols

For researchers seeking to determine the precise physical properties of **ethyl 3-(1H-benzimidazol-2-yl)propanoate**, the following standard experimental methodologies are recommended.

Melting Point Determination

The melting point of a solid crystalline substance is a key indicator of its purity.

Methodology:

- **Sample Preparation:** A small, dry sample of the crystalline compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.
- **Apparatus:** A calibrated melting point apparatus (e.g., Thiele tube with oil bath or a digital melting point device) is used.
- **Procedure:** The capillary tube is placed in the apparatus, and the temperature is raised at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.
- **Observation:** The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted. A sharp melting range (typically < 1 °C) is indicative of a pure compound.

Solubility Determination

Solubility is determined by preparing a saturated solution of the compound in a specific solvent and then quantifying the concentration of the dissolved solute.

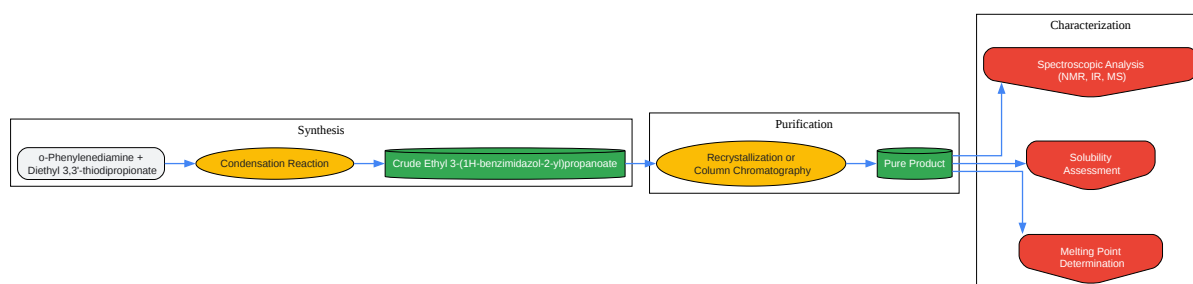
Methodology:

- **Solvent Selection:** A range of solvents of varying polarities should be tested (e.g., water, ethanol, methanol, ethyl acetate, acetone, dichloromethane, hexane).

- **Equilibrium Method:** An excess amount of the solid compound is added to a known volume of the solvent in a sealed container. The mixture is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
- **Sample Analysis:** The saturated solution is filtered to remove undissolved solid. A known aliquot of the clear solution is then taken, the solvent is evaporated, and the mass of the dissolved solid is determined gravimetrically. Alternatively, the concentration of the dissolved compound can be measured using analytical techniques such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC) if a suitable chromophore is present and a calibration curve has been established.
- **Data Expression:** Solubility is typically expressed in units of mg/mL or mol/L at a specified temperature.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of a benzimidazole derivative like **ethyl 3-(1H-benzimidazol-2-yl)propanoate**.



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Caption: General workflow for the synthesis and physical characterization of **ethyl 3-(1H-benzimidazol-2-yl)propanoate**.

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